Actinotetraose hexatiglate
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Overview
Description
Actinotetraose Hexatiglate is a unique tetrasaccharide compound isolated from an Actinomycete bacterium strain, specifically from the genera Amycolatopsis or Amycolata . This compound is characterized by its glucotetraose skeleton to which six tiglate ester units are attached, giving it a distinct structure .
Preparation Methods
Actinotetraose Hexatiglate is produced by an Actinomycete strain isolated from Western Australian soil . The synthetic route involves the fermentation of the bacterium, followed by extraction and purification processes. The compound is isolated as a co-metabolite along with quinaldopeptin, a known antimicrobial and cytotoxic antibiotic
Chemical Reactions Analysis
Actinotetraose Hexatiglate undergoes various chemical reactions, including esterification and hydrolysis. The compound is known to be esterified with tiglic acids, forming a symmetrical tetrasaccharide . Common reagents used in these reactions include tiglic acid and other esterifying agents. The major products formed from these reactions are the esterified tetrasaccharide derivatives .
Scientific Research Applications
Actinotetraose Hexatiglate has several scientific research applications. It is primarily studied for its unique structure and potential biological activities. Although it lacks significant antimicrobial activity, it is investigated for its role as a secondary metabolite in the Actinomycete bacterium . The compound’s structure and properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Mechanism of Action
The exact mechanism of action of Actinotetraose Hexatiglate is not well understood. it is known to be a secondary metabolite produced by the Actinomycete bacterium . The compound’s molecular targets and pathways involved in its biological effects are still under investigation. It is believed that the tiglate ester units play a crucial role in its interactions with other molecules .
Comparison with Similar Compounds
Actinotetraose Hexatiglate is unique due to its glucotetraose skeleton and six tiglate ester units . Similar compounds include other tigloylated tetrasaccharides, such as Tigloside . Tigloside is also a symmetrical tetrasaccharide esterified with tiglic acids and is detected as a secondary metabolite of an Actinomycete strain . The uniqueness of this compound lies in its specific esterification pattern and its origin from a distinct bacterial strain .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUYHDLIURVPC-ZNKXWPPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78O27 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Actinotetraose Hexatiglate and where is it found?
A1: this compound, also known as tigloside, is a naturally occurring tetrasaccharide metabolite. It features a unique non-reducing glucotetraose skeleton esterified with six tiglate groups [, ]. This compound was first isolated from an Actinomycete strain A499, belonging to the genera Amycolatopsis or Amycolata, found in a Western Australian soil sample []. More recently, it has also been isolated from Amycolatopsis sp. HCa1, an actinobacteria strain found in the gut of a grasshopper [].
Q2: What is the structure of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula or weight, they emphasize that this compound is a hexa-ester of a novel non-reducing glucotetraose []. This means it consists of four glucose units linked together in a specific configuration, with six tiglate groups (tiglic acid esters) attached to the sugar molecule. The exact positions of these tiglate groups would require further analysis of the spectroscopic data mentioned in the research.
Q3: Are there other similar compounds produced by these bacteria?
A3: Yes, alongside this compound, the Amycolatopsis sp. HCa1 strain was found to produce six other related tetrasaccharide derivatives: three new compounds named Actinotetraoses I-K, and three previously known compounds, Actinotetraoses A-C []. This suggests that these bacteria may have a biosynthetic pathway capable of producing a variety of structurally related oligosaccharides.
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